molecular formula C9H8ClN3O2S B12941380 Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Cat. No.: B12941380
M. Wt: 257.70 g/mol
InChI Key: RQFZUIXXJIEHAP-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with a methylthio group at the 2-position, a chlorine atom at the 4-position, and a methyl ester group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives. For instance, the reaction of 4-chloro-2-(methylthio)pyrrole with appropriate reagents under controlled conditions can yield the desired compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are some of the methods employed in large-scale production . The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine-substituted derivatives, and reduced forms of the original compound

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interfere with cellular signaling pathways, leading to the modulation of various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:

Uniqueness

Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8ClN3O2S

Molecular Weight

257.70 g/mol

IUPAC Name

methyl 4-chloro-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

InChI

InChI=1S/C9H8ClN3O2S/c1-15-8(14)6-4-3-5-7(10)11-9(16-2)12-13(5)6/h3-4H,1-2H3

InChI Key

RQFZUIXXJIEHAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C2N1N=C(N=C2Cl)SC

Origin of Product

United States

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